Molecular Weight Advantage: Increased Mass Provides a Differentiated Physicochemical Starting Point
The target compound (C10H12INO, MW 289.11 g/mol) is 28.05 Da heavier than its des-dimethyl analog 2-Iodo-6,7-dihydroindolizin-8(5H)-one (C8H8INO, MW 261.06 g/mol) due to the two additional methyl groups [1]. This exceeds the typical threshold (ΔMW > 20) considered meaningful for altered membrane permeability and tissue distribution in lead optimization [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 289.11 |
| Comparator Or Baseline | 2-Iodo-6,7-dihydroindolizin-8(5H)-one: 261.06 |
| Quantified Difference | +28.05 g/mol (+10.7%) |
| Conditions | Calculated from molecular formulas C10H12INO vs C8H8INO |
Why This Matters
A 28 Da mass difference is likely to measurably influence passive membrane permeability, plasma protein binding, and renal clearance, making these two scaffolds non-interchangeable in a lead optimization series.
- [1] PubChem CID 71117662 (target); Chemsrc CAS 1416221-39-0 (des-dimethyl analog). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
